molecular formula C17H25NO B1683819 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol CAS No. 22232-64-0

2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol

Cat. No. B1683819
CAS RN: 22232-64-0
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol” is a chemical compound . It is also known as "(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol" .


Molecular Structure Analysis

The molecular formula of “2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol” is C17H25NO . The structure includes a cyclohexanol group attached to a phenylpiperidin group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.39 and a predicted density of 1.086±0.06 g/cm3 . The predicted boiling point is 393.5±42.0 °C .

Safety And Hazards

Safety precautions include avoiding contact with skin and eyes, and not breathing in dust . The compound is classified as a combustible solid .

properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBJODGIYRAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009898
Record name 2-(4-Phenyl-1-piperidinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol

CAS RN

22232-64-0
Record name Vesamicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22232-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Phenyl-1-piperidinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 3
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 5
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.